molecular formula C9H7FN2O B14807820 5-Cyclopropoxy-4-fluoronicotinonitrile

5-Cyclopropoxy-4-fluoronicotinonitrile

Cat. No.: B14807820
M. Wt: 178.16 g/mol
InChI Key: LFIHMXOFFOEFCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Cyclopropoxy-4-fluoronicotinonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of cyclopropyl alcohol and 4-fluoronicotinonitrile as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-fluoronicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted nicotinonitriles.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-fluoronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features, including the cyclopropoxy and fluorine groups, allow it to bind to these targets with high affinity. This binding can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity by blocking the active site or alter receptor function by binding to specific receptor domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-fluoronicotinonitrile is unique due to the presence of both the cyclopropoxy and fluorine groups, which confer distinct chemical and biological properties. The cyclopropoxy group introduces steric hindrance, affecting the compound’s reactivity and binding interactions. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and material science .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

5-cyclopropyloxy-4-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C9H7FN2O/c10-9-6(3-11)4-12-5-8(9)13-7-1-2-7/h4-5,7H,1-2H2

InChI Key

LFIHMXOFFOEFCY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)C#N)F

Origin of Product

United States

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